3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate
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Overview
Description
3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate: is a heterocyclic organic compound with the molecular formula C3H4N4O2·0.5H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-1,2,4-triazole (3-at), is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase
Mode of Action
It has been used in the synthesis of new three-dimensional metal-organic frameworks . This suggests that it may interact with its targets to form complex structures, potentially altering their function.
Biochemical Pathways
AmTAZAc is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . This suggests that it may play a role in the purine metabolism pathway.
Result of Action
Its use in the synthesis of new three-dimensional metal-organic frameworks suggests that it may contribute to the formation of complex structures .
Action Environment
Its use in solvothermal procedures suggests that it may be stable under high-temperature and high-pressure conditions .
Biochemical Analysis
Biochemical Properties
The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .
Cellular Effects
Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, this compound can influence the production of purine nucleotide analogs .
Metabolic Pathways
This compound is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solvothermal Synthesis: One effective method involves the solvothermal reaction of 3-amino-1,2,4-triazole with formic acid under controlled temperature and pressure conditions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of 3-amino-1,2,4-triazole with water at elevated temperatures and pressures.
Industrial Production Methods: Industrial production typically involves large-scale solvothermal or hydrothermal synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups on the triazole ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Acts as a building block in the synthesis of purine nucleotide analogs.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Industry:
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: A simpler derivative of triazole with similar chemical properties.
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group at a different position.
4-Amino-1,2,4-triazole: A positional isomer with the amino group at the 4-position.
Uniqueness: Its ability to form metal-organic frameworks and act as a building block in complex molecule synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSLRDLAVUDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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